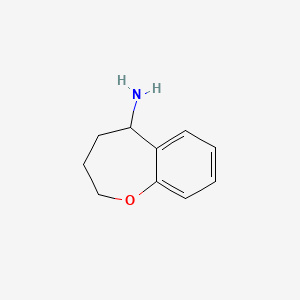

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Description

Overview of Heterocyclic Compounds and Their Importance in Medicinal Chemistry

Heterocyclic compounds are cyclic organic molecules that feature at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. ijnrd.orgjmchemsci.com This class of compounds is fundamental to medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The prevalence of heterocycles in pharmaceuticals stems from their ability to provide diverse and tunable molecular frameworks that can interact with specific biological targets. rroij.com

The inclusion of heteroatoms in a cyclic system imparts unique electronic and steric properties, influencing the compound's reactivity, solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govrroij.com These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their efficacy and safety profiles. nih.gov Heterocyclic scaffolds are integral to the development of a wide range of therapeutics, including antibiotics, anticancer agents, antivirals, and treatments for neurological disorders. numberanalytics.com They serve as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity, making them invaluable in drug discovery. nih.gov

The Benzoxepin Scaffold: Structural Features and Research Interest

The benzoxepin scaffold consists of a seven-membered oxepine ring fused to a benzene (B151609) ring. This structural motif is of significant interest to researchers due to the diverse pharmacological activities exhibited by its derivatives. ontosight.ai The fusion of the aromatic benzene ring with the non-planar, flexible seven-membered ring containing an oxygen atom creates a unique three-dimensional structure that can be tailored for specific biological interactions.

Derivatives of the benzoxepin class have been investigated for a range of potential therapeutic applications, including anti-anxiety, antidepressant, and anti-inflammatory properties. ontosight.ai For instance, certain benzoxepine (B8326511) derivatives have shown potential as modulators of gastric motility and have exhibited antidepressant-like effects in preclinical studies. The dibenz[b,f]oxepin (B1201610) scaffold, a related structure, is found in compounds with antidepressant, anxiolytic, antipsychotic, and anti-inflammatory activities. researchgate.net The versatility of the benzoxepin core allows for chemical modifications at various positions, enabling the synthesis of a wide array of derivatives with distinct biological profiles.

Position of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine within the Benzoxepine Class

This compound is a specific derivative within the broader benzoxepine class, characterized by a saturated seven-membered ring and an amine group at the 5-position. This particular arrangement of functional groups makes it a valuable building block in synthetic chemistry and a scaffold for the development of pharmacologically active compounds.

The presence of the amine group is particularly significant as it provides a site for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships. Derivatives of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine have been shown to possess a wide range of pharmacological activities. acs.org For example, 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine has been identified as a hypotensive agent. acs.org Furthermore, this compound itself is utilized as a reagent in chemical synthesis, for instance, in the chemoselective functionalization of trichloroacetimidates. biosynth.com

Historical Context of Research on Tetrahydrobenzoxepin Derivatives

Research into tetrahydrobenzoxepin derivatives has evolved over time, driven by the pursuit of new therapeutic agents. Early investigations into this class of compounds were often part of broader explorations into heterocyclic systems and their potential biological activities. The development of new synthetic methodologies has played a crucial role in advancing the study of these derivatives.

A notable development in the synthesis of related structures is the one-pot multibond-forming process involving a thermally mediated Overman rearrangement and a ring-closing metathesis reaction. acs.org This method has facilitated the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which can be subsequently converted to the corresponding 2,3,4,5-tetrahydro-1-benzoxepine derivatives. acs.org The ability to efficiently synthesize these complex scaffolds has enabled more extensive investigation into their pharmacological properties, leading to the discovery of compounds with potential as inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT) and other biological targets. acs.org The ongoing research in this area continues to uncover new synthetic routes and biological applications for this versatile class of compounds.

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 145348-77-2 | C₁₀H₁₃NO | 163.22 |

| 2,3,4,5-Tetrahydro-1-benzoxepin-3-one | 35783-10-9 | C₁₀H₁₀O₂ | 162.19 |

| 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 | C₁₀H₁₃NO | 163.22 |

| 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-7,8-dimethyl-, hydrochloride | Not Available | C₁₂H₁₈ClNO | 227.73 |

| 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine | 216008-29-6 | C₉H₁₀N₂O₃ | 194.19 |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQARXIEBJBMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145348-77-2 | |

| Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanism of Action Research for 2,3,4,5 Tetrahydro 1 Benzoxepin 5 Amine Analogs

Interaction with Specific Biological Targets (In Vitro Studies)

In vitro research has been crucial in elucidating the direct interactions between 2,3,4,5-tetrahydro-1-benzoxepin-5-amine analogs and their biological targets. These studies encompass enzyme inhibition assays and receptor binding profiles to characterize the pharmacological activity of this class of compounds.

A significant finding in the study of these analogs is their inhibitory effect on Acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol. acs.org Specifically, derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines that feature aryl groups at the 8-position have been identified as potent ACAT inhibitors. acs.org This targeted enzyme inhibition highlights a key area of therapeutic interest for this chemical scaffold. While the benzopentathiepin analog TC-2153 has been noted as a potent inhibitor of striatal-enriched protein tyrosine phosphatase (STEP), detailed studies linking this compound analogs specifically to tyrosine kinase or nitric oxide synthase inhibition are less defined in the current literature. nih.gov

The interaction of this compound analogs with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, has been a primary focus of investigation. Conformationally restricted analogs have been synthesized and evaluated for their binding affinity at various serotonin receptor subtypes. researchgate.net

Studies have shown that many compounds based on this scaffold exhibit high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net The introduction of specific chemical groups can significantly influence selectivity; for instance, analogs containing a cyano-group in the 4-position have demonstrated high selectivity for the 5-HT2A receptor. researchgate.net Structurally related compounds, such as 1-phenyl-benzazepines, have been assessed for their affinity at dopamine D1 and D5 receptors, typically showing selectivity for these subtypes over the D2 receptor. nih.gov Other related heterocyclic phenethylamine (B48288) derivatives, including 3-Amino-chromanes and tetrahydroquinolines, have been identified as selective ligands for 5-HT2B, 5-HT7, and σ1 receptors, with some achieving low nanomolar binding affinities. nih.gov

| Analog Class | Target Receptors | Observed Affinity/Selectivity |

|---|---|---|

| Tetrahydro-1-benzoxepin Analogs | 5-HT2A, 5-HT2B, 5-HT2C | Many compounds show high affinity for these subtypes. researchgate.net |

| 4-Cyano-substituted Tetrahydro-1-benzoxepin Analogs | 5-HT2A | Exhibit high selectivity towards the 5-HT2A receptor. researchgate.net |

| 1-Phenyl-benzazepine Analogs | Dopamine D1, D5 | Display selectivity for D1 and D5 receptors over the D2 subtype. nih.gov |

| 3-Amino-chromane / Tetrahydroquinoline Analogs | 5-HT2B, 5-HT7, σ1 | Identified as selective ligands with low nanomolar affinities. nih.gov |

The binding of this compound analogs to their specific receptor targets, such as the 5-HT2A receptor, initiates a cascade of intracellular events known as downstream signaling pathways. researchgate.net The activation or inhibition of these G protein-coupled receptors (GPCRs) leads to the modulation of second messenger systems, which in turn alters cellular function. Research on conformationally restricted benzocycloalkane analogs has included assays to determine their ability to activate these downstream pathways, confirming that their pharmacological effects are a direct consequence of receptor-mediated signal transduction. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

To visualize and understand the interactions between these analogs and their protein targets at an atomic level, computational methods like molecular docking are employed. These in silico techniques are essential for predicting how a ligand fits into a receptor's binding site and for rationalizing observed structure-activity relationships.

Molecular docking simulations are widely used to predict the binding affinity of novel compounds. researchgate.net For analogs of this compound, virtual docking into homology models of receptors like the 5-HT2A receptor has been performed. researchgate.net Similarly, related benzazepine analogs have been docked into D1 and D5 receptor binding sites using methodologies like the Schrödinger Glide software. nih.gov

These computational models utilize scoring functions, such as Glidescore, to provide a quantitative estimate of ligand binding affinity, often expressed in kcal/mol. nih.govorientjchem.org These predictions help prioritize compounds for synthesis and biological testing. However, it is noted that the predictive power of these models is not always perfect; in some cases, the predicted affinity for certain tetrahydro-1-benzoxepin analogs did not correlate well with experimental results, indicating a need for further refinement of the computational models. researchgate.net

| Analog Class | Target Protein | Computational Method | Binding Score (ΔG) |

|---|---|---|---|

| Bis-Benzoxazepine Derivatives | Progesterone Receptor | Molecular Docking | -9.58 kcal/mol orientjchem.org |

| Bis-Benzoxazepine Derivatives | Progesterone Receptor | Molecular Docking | -9.28 kcal/mol orientjchem.org |

| Bis-Benzoxazepine Derivatives | Progesterone Receptor | Molecular Docking | -9.11 kcal/mol orientjchem.org |

Insights from Analogues and Their Mechanism of Action

The therapeutic potential of this compound has been significantly illuminated through the study of its structural analogues. Research into these related compounds has unveiled a variety of molecular mechanisms, highlighting the versatility of the benzoxepin scaffold in interacting with diverse biological targets. These investigations have primarily focused on its influence on neurotransmitter systems, hormonal receptors, and enzymatic activity, providing a deeper understanding of its potential pharmacological applications.

Interaction with Neurotransmitter Systems

A significant area of investigation has been the interaction of this compound analogues with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are crucial in the regulation of mood and behavior. ontosight.ai

One notable analogue, a dimethylated derivative of 1-benzoxepin-5-amine, has been shown to interact with both serotonin and dopamine receptors. ontosight.ai This dual activity suggests a potential for therapeutic applications in conditions where these neurotransmitter systems are implicated, such as anxiety and depression. ontosight.ai Further research into structurally similar compounds, such as the benzazepine analogue NNC 112, provides more specific insights. NNC 112 has demonstrated a high affinity for the dopamine D1 receptor, with a significantly lower affinity for the D2 receptor, indicating a degree of selectivity. nih.gov It also exhibits a moderate affinity for the serotonin 5-HT2 receptor. nih.gov

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | 0.18 |

| Dopamine D2 | 898 |

| Serotonin 5-HT2 | 18 |

The anorexigenic, or appetite-suppressing, effects observed in some amino-substituted tetrahydro-1-benzoxepin-5-ol analogues are believed to be mediated through their interaction with the sympathetic nervous system. These compounds have demonstrated alpha-sympathomimetic activity, suggesting they may mimic the effects of endogenous catecholamines like norepinephrine, which are known to play a role in regulating appetite and energy expenditure.

Modulation of Estrogen Receptors

A distinct and well-researched area of activity for benzoxepin-based compounds is their ability to modulate estrogen receptors (ERs), which are key targets in the treatment of hormone-responsive cancers such as breast cancer. Analogues of this compound have been developed as high-affinity ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.net

These compounds can act as Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Downregulators (SERDs), exhibiting either antagonistic or agonistic effects depending on the specific tissue and receptor subtype. For instance, certain acrylic acid derivatives of the benzoxepin scaffold have shown selectivity for ERα. researchgate.net One particular compound, featuring a phenylpenta-2,4-dienoic acid substituent, has demonstrated the ability to downregulate the expression of both ERα and ERβ in breast cancer cells, leading to an antiproliferative effect. researchgate.net In contrast, a phenoxybutyric acid derivative was found to selectively downregulate ERβ without exhibiting antiproliferative activity. researchgate.net

| Compound Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Acrylic Acid Ligands | Generally ERα selective | Antiproliferative |

| Phenylpenta-2,4-dienoic Acid Derivative | Downregulation of ERα and ERβ | Antiproliferative in MCF-7 cells |

| Phenoxybutyric Acid Derivative | Selective downregulation of ERβ | Not antiproliferative |

Enzymatic Inhibition: Targeting ACAT

Analogues of this compound have also been identified as potent inhibitors of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol. The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

Derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines bearing aryl groups at the 8-position have shown significant inhibitory activity against ACAT. Research into a series of N-phenyl-6,11-dihydrodibenz[b,e]oxepin-11-carboxamides has provided insights into the structure-activity relationships for ACAT inhibition. For example, the compound 2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide was found to have a potent inhibitory effect on ACAT in rabbit liver microsomes.

| Compound | IC50 (nM) |

|---|---|

| 2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide | 23 |

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of the 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffold is an area of active development, with a clear trend towards efficiency and sustainability. One innovative approach involves a one-pot, multi-bond-forming process that begins with commercially available salicylaldehydes. acs.org This method utilizes a sequence of a thermally mediated Overman rearrangement and a ring-closing metathesis (RCM) reaction to construct the core 5-amino-substituted 2,5-dihydro-1-benzoxepine structure. acs.org Subsequent chemoselective reduction of the alkene moiety then yields the saturated tetrahydro-1-benzoxepine target. acs.org

Another novel route to the fundamental 1-benzoxepin ring system involves the cycloaddition of 3-pyrrolidinobenzofuran with dimethyl acetylenedicarboxylate, which is followed by a thermal rearrangement of the resulting cycloadduct. researchgate.net Furthermore, the parent compound, 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine, has been identified as a useful allylic substitution reagent for the chemoselective functionalization of trichloroacetimidates in a reaction mediated by a palladium catalyst. biosynth.com

Future research will likely focus on optimizing these routes by exploring greener solvents, alternative catalysts (such as second-generation Grubbs catalysts for RCM), and flow chemistry techniques to improve yield, reduce waste, and enhance scalability. acs.org

| Synthetic Strategy | Key Reactions | Starting Materials | Significance |

| One-Pot Multibond Formation | Overman Rearrangement, Ring-Closing Metathesis (RCM), Chemoselective Reduction | 2-hydroxybenzaldehydes | High efficiency and access to a diverse library of derivatives. acs.org |

| Cycloaddition/Rearrangement | [2+2] Cycloaddition, Thermal Rearrangement | 3-pyrrolidinobenzofuran, Dimethyl acetylenedicarboxylate | Provides a high-yield pathway to the core 1-benzoxepin structure. researchgate.net |

| Palladium-Catalyzed Functionalization | Allylic Substitution | This compound, Trichloroacetimidates | Demonstrates utility of the title compound as a chemical reagent itself. biosynth.com |

Advanced Computational Chemistry for Deeper Mechanistic Understanding

The application of advanced computational chemistry offers a powerful tool for elucidating the complex mechanisms underlying the synthesis and biological activity of benzoxepin-5-amine derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to explore the mechanistic details of reactions at a molecular level. beilstein-journals.org Such studies can model transition states, calculate activation energies, and predict product selectivity, thereby guiding the optimization of experimental conditions and the development of more efficient synthetic pathways. beilstein-journals.org

In the realm of drug design, computational techniques such as virtual screening can be used to assess large virtual libraries of benzoxepin-5-amine analogues against specific biological targets. nih.gov By predicting binding affinities and orientations within a target's active site, these in-silico methods can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov Future work should leverage these computational models to understand structure-activity relationships (SAR) and to rationally design novel derivatives with enhanced properties.

Development of Highly Selective Probes for Specific Biological Targets

A significant future direction lies in the development of highly selective chemical probes based on the this compound scaffold. Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. mdpi.com The design of such probes requires meticulous optimization to ensure high potency and, crucially, high selectivity for the intended target over related proteins to avoid off-target effects. mdpi.com

Derivatives of the benzoxepin class have been noted for their potential interactions with serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai This suggests a clear path for designing probes to study neurotransmitter systems. Future research could focus on synthesizing and testing analogues for their affinity and selectivity towards specific receptor subtypes. Furthermore, the development of a radiofluorinated congener, inspired by work on related scaffolds like benzazepines, could lead to novel positron emission tomography (PET) imaging agents for visualizing and quantifying biological targets in vivo, which is a key step in drug development for neurological disorders. nih.gov

Investigation of Broader Biological Applications in Preclinical Models

The pharmacological profile of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines is diverse, with established activities and strong potential for new therapeutic applications. Specific derivatives have been identified as potent inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT), an enzyme involved in cholesterol esterification, while others, like 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine, are known hypotensive agents. acs.org

Based on structural similarities to other pharmacologically active heterocyclic compounds, the benzoxepine (B8326511) scaffold is a candidate for a range of other central nervous system activities, including anxiolytic, antipsychotic, and antidepressant effects. ontosight.aiontosight.ai Additionally, anti-inflammatory properties have been suggested. ontosight.ai Given the broad biological activities observed in related heterocyclic systems, such as antitumor and antimicrobial effects, it is plausible that novel benzoxepin-5-amine derivatives could exhibit similar properties. nih.govnih.gov Future preclinical studies should therefore focus on screening both existing and novel analogues across a wider range of disease models to uncover new therapeutic potential.

| Potential Biological Application | Known/Proposed Target or Mechanism | Supporting Evidence |

| ACAT Inhibition | Inhibition of acyl-CoA cholesterol O-acyl transferase | Demonstrated in 8-aryl substituted derivatives. acs.org |

| Hypotensive Agent | Alpha-blocker activity | Confirmed for 8-chloro-5-guanidino derivative and others. acs.orgnih.gov |

| Anxiolytic/Antidepressant | Interaction with serotonin and dopamine receptors | Suggested by activity of related benzoxepin derivatives. ontosight.aiontosight.ai |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes | Proposed for 7,8-dimethyl derivative. ontosight.ai |

| Antipsychotic | General CNS activity of the benzoxepine class | Suggested by structural similarities to known agents. ontosight.aiontosight.ai |

| Antitumor/Anticancer | Broad activity of related heterocyclic scaffolds | Potential area for future screening. nih.govnih.gov |

Design and Synthesis of Next-Generation Benzoxepin-5-amine Scaffolds with Enhanced Properties

The design and synthesis of next-generation scaffolds represent the culmination of the aforementioned research directions. By integrating insights from computational modeling, SAR studies, and novel synthetic methods, researchers can rationally design new benzoxepin-5-amine analogues with enhanced properties. These enhancements could include greater potency, improved selectivity for a specific biological target, better metabolic stability, or more favorable pharmacokinetic profiles.

Strategies for developing these next-generation compounds may involve:

Conformational Restriction: Introducing structural modifications to lock the molecule into a specific "bioactive" conformation, potentially increasing affinity for its target. researchgate.net

Scaffold Hopping and Isomeric Exploration: Synthesizing and testing regioisomers to understand the optimal spatial arrangement of functional groups for biological activity. nih.gov

Modern Synthetic Coupling Reactions: Employing versatile and robust reactions, such as Suzuki-Miyaura cross-coupling, to efficiently generate diverse libraries of new analogues for high-throughput screening. nih.gov

The ultimate goal is to leverage the privileged this compound core to create novel chemical entities that can serve as superior research tools or as leads for the development of new therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.